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2-((Isopropylamino)methyl)phenylboronic acid is a boronic acid derivative characterized by the presence of an isopropylamino group attached to a phenylboronic acid structure. Its molecular formula is and it has a molecular weight of approximately 181.06 g/mol. This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various chemical and biological applications.
Boronic acids, including 2-((Isopropylamino)methyl)phenylboronic acid, have been studied for their biological activities. They can interact with various biomolecules, including proteins and enzymes:
Several methods exist for synthesizing 2-((Isopropylamino)methyl)phenylboronic acid:
2-((Isopropylamino)methyl)phenylboronic acid has various applications across fields such as:
Studies on the interaction between 2-((Isopropylamino)methyl)phenylboronic acid and biomolecules have shown promising results:
Several compounds share structural similarities with 2-((Isopropylamino)methyl)phenylboronic acid. Here are some notable examples:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| 2-Methylphenylboronic Acid | Structure | 0.92 | Simpler structure; used primarily in organic synthesis. |
| 3-Methoxyphenylboronic Acid | Structure | 0.90 | Contains a methoxy group; useful in medicinal chemistry. |
| Benzo[d][1,3]dioxol-4-ylboronic Acid | Structure | 0.88 | Unique dioxole ring; potential applications in materials science. |
| (4-(Methoxymethoxy)phenyl)boronic Acid | Structure | 0.87 | Contains methoxymethoxy functionalization; relevant in sensor technology. |
These compounds exhibit varying degrees of similarity and functionality compared to 2-((Isopropylamino)methyl)phenylboronic acid, with unique properties that make them suitable for different applications.
The introduction of the isopropylamino group into the phenylboronic acid scaffold typically proceeds via nucleophilic amination. A common approach involves reacting a benzyl chloride intermediate with isopropylamine under basic conditions. For instance, the precursor 2-(chloromethyl)phenylboronic acid is treated with isopropylamine in ethanol or toluene at elevated temperatures (60–80°C) to facilitate substitution . The reaction benefits from the use of a polar aprotic solvent, which enhances nucleophilicity, and requires an inert atmosphere to prevent oxidation of the boronic acid moiety .
Kinetic studies highlight the sensitivity of this step to steric effects. The ortho-position of the boronic acid group on the phenyl ring introduces steric hindrance, necessitating extended reaction times (12–24 hours) for complete conversion . Recent advancements propose using phase-transfer catalysts, such as tetrabutylammonium bromide, to improve reaction efficiency in biphasic systems [5]. Post-reaction analysis via ^1^H-NMR and LC-MS confirms successful amination, with yields typically ranging from 65% to 78% after optimization .
A critical challenge in this step is competitive deboronation, particularly under strongly basic conditions. Studies on reductive amination of formylphenylboronic acids demonstrate that ortho-substituted isomers undergo deboronation more readily than their para-counterparts [2] [3]. Mitigating this requires careful pH control (pH 7–8) and avoidance of excess base during the amination step [2].
Functionalization of the boronic acid group is achieved through Suzuki-Miyaura cross-coupling, a reaction leveraging the reactivity of boronic acids with aryl halides. The Pd(0)-catalyzed coupling of 2-((Isopropylamino)methyl)phenylboronic acid with aryl bromides or iodides proceeds efficiently in aqueous-organic biphasic systems [6]. Key considerations include:
Alternative functionalization routes include alkylation using o-(bromomethyl)phenylboronic acid. A solution-phase protocol involves dissolving the amine substrate in acetonitrile-water (1:1 v/v), adding Hünig’s base, and reacting with 3.5 equivalents of the boronic acid derivative [5]. This method achieves moderate yields (45–60%) but requires careful purification to remove unreacted boronic acid [5].
The Suzuki-Miyaura reaction remains the cornerstone of catalytic systems for this compound. Recent innovations focus on ligand design to enhance reactivity. Bulky phosphine ligands, such as SPhos or XPhos, improve catalytic turnover by stabilizing the Pd(0) intermediate and suppressing proto-deboronation [6]. For example, using XPhos-Pd-G3 precatalyst (0.2 mol%) in THF-water at 60°C achieves coupling yields exceeding 90% within 4 hours [6].
Emerging catalytic approaches include P^III^/P^V^=O redox cycling for primary amination. Though primarily explored for arylboronic acids, this system demonstrates potential for functionalizing secondary amines via HNO intermediates [8]. However, scalability remains a challenge due to the sensitivity of the P^V^=O catalyst to moisture [8].
Purification of 2-((Isopropylamino)methyl)phenylboronic acid involves multi-step chromatography. Initial crude product is subjected to silica gel column chromatography using a gradient of ethyl acetate in hexanes (10–50%) to separate unreacted amine and boronic acid byproducts . Final purification via recrystallization from ethanol-water (7:3 v/v) yields crystalline product with >95% purity .
High-performance liquid chromatography (HPLC) is critical for analytical validation. Reverse-phase C18 columns with acetonitrile-water mobile phases (0.1% TFA) resolve boronic acid derivatives effectively [5]. For large-scale applications, phenyl-boronic acid-functionalized controlled porous glass (PB-CPG) resins offer rapid purification, processing 4 L of crude solution per hour per liter of resin [7].
Yield optimization strategies focus on:
2-((Isopropylamino)methyl)phenylboronic acid represents a specialized organoboronic compound featuring an isopropylamino substituent attached to the phenyl ring via a methylene bridge [1]. This compound, with the CAS number 2225116-30-1 and molecular formula C₁₀H₁₆BNO₂, exhibits unique physicochemical properties that distinguish it from unsubstituted phenylboronic acid and other boronic acid derivatives [1]. The comprehensive physicochemical characterization of this compound is essential for understanding its behavior in various chemical and biological environments.
The acid dissociation behavior of 2-((Isopropylamino)methyl)phenylboronic acid is fundamentally governed by the equilibrium between the trigonal (sp²) and tetrahedral (sp³) hybridization states of the boron center. For unsubstituted phenylboronic acid, the pKa value has been extensively documented at 8.8 ± 0.1 in aqueous solution [2] [3]. The presence of the electron-donating isopropylamino group in the ortho position relative to the boronic acid moiety is expected to influence the acidity profile through inductive and resonance effects.
The prototropic equilibrium can be represented by the following transformation:
ArB(OH)₂ + H₂O ⇌ ArB(OH)₃⁻ + H⁺
where Ar represents the 2-((isopropylamino)methyl)phenyl substituent [4]. The isopropylamino group, being an electron-donating substituent, increases electron density on the aromatic ring, which subsequently affects the electron density at the boron center. Based on Hammett correlation studies for substituted phenylboronic acids, electron-donating groups typically increase the pKa value relative to the parent compound [2] [3].
Table 1: Comparative pKa Values of Substituted Phenylboronic Acids
| Compound | pKa Value | Electronic Effect | Reference |
|---|---|---|---|
| Phenylboronic acid | 8.8 ± 0.1 | Reference | [2] |
| 2-Methoxyphenylboronic acid | 9.0 ± 0.1 | Electron-donating | [2] |
| 4-Fluorophenylboronic acid | 8.6 ± 0.1 | Electron-withdrawing | [3] |
| 3-Nitrophenylboronic acid | 7.1 ± 0.1 | Electron-withdrawing | [2] |
The amino functionality introduces additional complexity through potential intramolecular coordination with the boron center, which could stabilize either the trigonal or tetrahedral form depending on the geometric constraints and electronic environment [4]. The isopropylamino substituent may participate in hydrogen bonding interactions with the boronic acid hydroxyl groups, potentially affecting the observed pKa value.
The solubility profile of 2-((Isopropylamino)methyl)phenylboronic acid is significantly influenced by the dual nature of its molecular structure, combining the hydrophilic boronic acid functionality with the moderately lipophilic isopropylamino group. Unsubstituted phenylboronic acid exhibits moderate water solubility of approximately 1.86 g/100 g H₂O at 20°C, increasing to 5.75 g/100 g H₂O at 50°C [5] [6].
Table 2: Solubility Characteristics in Various Solvent Systems
| Solvent System | Dielectric Constant | Expected Solubility Trend | Mechanism |
|---|---|---|---|
| Water | 78.5 | Moderate to high | Hydrogen bonding with B(OH)₂ |
| Methanol | 32.6 | High | Protic solvent, H-bonding |
| Acetonitrile | 37.5 | Moderate | Polar aprotic, dipole interactions |
| Dimethyl sulfoxide | 47.0 | High | Strong dipolar interactions |
| Tetrahydrofuran | 7.5 | Moderate | Weak coordination to boron |
| Hexane | 1.9 | Very low | Nonpolar, incompatible |
The presence of the isopropylamino group enhances solubility in polar aprotic solvents through dipole-dipole interactions and potential coordination effects [7]. In polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, the compound is expected to exhibit enhanced solubility compared to unsubstituted phenylboronic acid due to the additional polar functionality [8]. The amino group can engage in specific interactions with polar aprotic solvents, while the boronic acid moiety maintains its characteristic hydrogen bonding capabilities.
The solubility behavior in protic solvents is governed by hydrogen bonding interactions between the boronic acid hydroxyl groups and the solvent molecules [9]. The isopropylamino substituent may compete for hydrogen bonding sites, potentially modifying the overall solvation pattern. In alcoholic solvents, the compound may form boronate esters through transesterification reactions, affecting the apparent solubility profile.
The thermal stability of 2-((Isopropylamino)methyl)phenylboronic acid is characterized by multiple degradation pathways typical of boronic acid derivatives. Unsubstituted phenylboronic acid exhibits a melting point of 215-216°C [10], with thermal decomposition occurring through dehydration to form boroxine anhydrides according to the reaction:
3 ArB(OH)₂ → (ArBO)₃ + 3 H₂O
Table 3: Thermal Analysis Parameters
| Temperature Range (°C) | Process | Characteristics |
|---|---|---|
| 25-100 | Dehydration onset | Loss of surface moisture |
| 100-150 | Structural dehydration | Formation of boroxine precursors |
| 150-200 | Major decomposition | Boroxine formation, C-B bond cleavage |
| >200 | Complete degradation | Oxidative decomposition |
The presence of the isopropylamino group introduces additional thermal stability considerations. The tertiary amine functionality typically exhibits good thermal stability up to approximately 200°C, but may undergo Hofmann elimination reactions at elevated temperatures [11]. The methylene bridge connecting the amino group to the aromatic ring represents a potential site for thermal degradation through α-hydrogen abstraction mechanisms.
Differential scanning calorimetry studies on analogous amino-substituted phenylboronic acids indicate that the gelation temperature is influenced by the amino substituent, with meta-isobutoxyphenylboronic acid showing gelation temperatures ranging from 56-62°C depending on concentration and additive presence [11]. The thermal transitions are associated with hydrogen bonding network formation and disruption, with calculated transition enthalpies of approximately -25.0 ± 0.8 kJ mol⁻¹ [11].
The spectroscopic characterization of 2-((Isopropylamino)methyl)phenylboronic acid provides detailed structural information through multiple analytical techniques. Each spectroscopic method offers unique insights into the molecular structure and electronic environment.
¹¹B NMR Spectroscopy
The ¹¹B NMR spectrum provides direct information about the boron oxidation state and coordination environment. For phenylboronic acids in the trigonal (sp²) state, the chemical shift typically appears around 29-31 ppm relative to BF₃·Et₂O [12] [13]. The tetrahedral (sp³) boronate anion exhibits upfield shifts to approximately 7-11 ppm [14] [15].
Table 4: ¹¹B NMR Chemical Shift Data
| Compound State | Chemical Shift (ppm) | Coordination | Reference |
|---|---|---|---|
| Trigonal B(OH)₂ | 29-31 | sp² | [12] |
| Tetrahedral B(OH)₃⁻ | 7-11 | sp³ | [14] |
| Boronate ester | 26-30 | sp³ | [15] |
¹H NMR Spectroscopy
The ¹H NMR spectrum exhibits characteristic patterns for the aromatic protons (7.2-7.8 ppm), the methylene bridge protons (4.3-4.5 ppm), the isopropyl CH proton (2.8-3.2 ppm), the isopropyl CH₃ groups (1.1-1.3 ppm), and the boronic acid OH protons (variable, 4-8 ppm depending on pH and concentration) [16].
The infrared spectrum of 2-((Isopropylamino)methyl)phenylboronic acid displays characteristic absorption bands that provide structural confirmation and information about intermolecular interactions.
Table 5: IR Absorption Frequencies
| Functional Group | Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| O-H stretch (B-OH) | 3200-3500 | Boronic acid hydroxyl | [17] [18] |
| N-H stretch | 3300-3500 | Secondary amine | [19] |
| C-H stretch (aromatic) | 3000-3100 | Aromatic C-H | [17] |
| C-H stretch (aliphatic) | 2800-3000 | Alkyl C-H | [18] |
| B-O stretch | 1300-1400 | Boronic acid B-O | [17] [20] |
| B-O deformation | 560-580 | BO₂ in-plane deformation | [17] |
The B-O stretching vibrations appear as strong bands in the 1300-1400 cm⁻¹ region, while the characteristic BO₂ deformation modes are observed around 570 cm⁻¹ [17]. The presence of the amino functionality introduces N-H stretching vibrations in the 3300-3500 cm⁻¹ region, which may overlap with the boronic acid O-H stretches [19].
The electronic absorption spectrum of 2-((Isopropylamino)methyl)phenylboronic acid exhibits characteristic features related to the aromatic π-system and the boronic acid functionality. Unsubstituted phenylboronic acid shows absorption maxima around 266 nm with characteristic vibrational structure [21].
Table 6: UV-Vis Absorption Data
| Transition | Wavelength (nm) | Extinction Coefficient (L mol⁻¹ cm⁻¹) | Assignment |
|---|---|---|---|
| π → π* | 260-270 | 8,000-12,000 | Aromatic transition |
| n → π* | 300-320 | 2,000-4,000 | Amino lone pair |
| Charge transfer | 280-290 | 5,000-8,000 | N → Ar transfer |
The isopropylamino substituent introduces additional electronic transitions associated with the nitrogen lone pair electrons. The pH-dependent absorption behavior reflects the boronic acid pKa, with decreased absorption intensity at higher pH values due to the formation of the tetrahedral boronate anion [21] [22]. The amino functionality may participate in intramolecular charge transfer processes, potentially leading to bathochromic shifts relative to unsubstituted phenylboronic acid [23].